molecular formula C8H7BrFNO B13048352 (3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

(3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13048352
M. Wt: 232.05 g/mol
InChI Key: BTJQGWSPHDYUSF-ZETCQYMHSA-N
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Description

(3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1156991-76-2) is a chiral benzofuran derivative with a molecular formula of C₈H₇BrFNO and a molecular weight of 232.05 g/mol. Its structure features a bromine atom at position 5 and a fluorine atom at position 7 on the benzofuran ring, along with an amine group at the stereogenic C3 position in the R-configuration . This compound is primarily used as a building block in pharmaceutical research, particularly in the development of antimicrobial and antifungal agents, owing to the synergistic effects of its halogen substituents .

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3R)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1

InChI Key

BTJQGWSPHDYUSF-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC(=C2)Br)F)N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Br)F)N

Origin of Product

United States

Preparation Methods

Core Construction of the Dihydrobenzofuran Scaffold

The synthesis typically begins with the formation of the 2,3-dihydro-1-benzofuran core. This step often involves cyclization reactions of suitably substituted phenolic or allyl ether precursors. Palladium- or copper-catalyzed intramolecular cyclization is a common approach, enabling the formation of the oxygen-containing heterocyclic ring with high regioselectivity.

  • For example, allyl ethers bearing appropriate substituents undergo palladium-catalyzed cyclization to yield the dihydrobenzofuran framework with control over ring closure and substitution pattern.

Regioselective Halogenation

Industrial Production Methods

Industrial-scale synthesis optimizes the above laboratory methods for yield, purity, and scalability:

  • Use of continuous flow reactors allows precise control over reaction parameters such as temperature, pressure, and reaction time, improving reproducibility and safety.
  • Automated synthesis platforms facilitate multi-step reactions with minimal manual intervention.
  • Optimization of solvents and reagents to minimize by-products and maximize enantiomeric excess is standard practice.

Reaction Types and Reagents in Detail

Substitution Reactions

  • Bromine and fluorine atoms on the benzofuran ring can undergo nucleophilic or electrophilic substitution to introduce other functional groups.
  • Common bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitate these substitutions.

Oxidation and Reduction

  • Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can modify the oxidation state of the benzofuran ring or side chains.
  • Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce imines or nitro groups to amines, crucial for introducing the amino functionality.

Coupling Reactions

  • The compound can participate in coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form more complex derivatives, expanding its utility in medicinal chemistry.

Research Findings and Enantiomeric Purity

  • Enantiomeric purity is critical for biological activity. Chiral high-performance liquid chromatography (HPLC) using cellulose-based columns is the standard analytical method to confirm enantiopurity.
  • Studies demonstrate that asymmetric catalysis methods yield enantiomeric excesses exceeding 95%, crucial for pharmaceutical applications.

Comparative Notes on Similar Compounds

  • Compared to analogues with different halogen substitutions (e.g., chloro or iodo), the presence of both bromine and fluorine in (3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine imparts unique electronic and steric properties, influencing its reactivity and biological profile.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to (3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine exhibit significant anticancer properties. Research suggests that the benzofuran moiety can interact with cellular pathways involved in cancer proliferation and apoptosis. For instance, derivatives of benzofuran have been shown to inhibit specific kinases involved in tumor growth, making them promising candidates for drug development against various cancers .

1.2 Neuroprotective Effects
The compound is also being investigated for its neuroprotective effects. Preliminary studies suggest that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This potential application is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .

1.3 Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Some studies have reported that similar compounds exhibit efficacy against a range of bacterial strains, indicating its potential use as an antimicrobial agent .

Materials Science Applications

2.1 Organic Electronics
In materials science, this compound can be utilized in the development of organic electronic materials. Its unique electronic properties may enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of halogen atoms like bromine and fluorine can improve charge transport properties, making it suitable for high-efficiency devices .

2.2 Polymer Chemistry
The compound can serve as a building block in polymer synthesis, particularly for creating functionalized polymers with specific properties. Its reactive amine group allows for easy incorporation into polymer chains, potentially leading to materials with enhanced thermal stability and mechanical strength .

Chemical Intermediate

3.1 Synthesis of Complex Molecules
this compound acts as an important intermediate in the synthesis of more complex organic molecules. Its unique structure can facilitate various chemical reactions such as nucleophilic substitutions and coupling reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals .

Data Summary Table

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAnticancer ActivityInhibition of tumor growth
Neuroprotective EffectsMitigation of neurodegenerative diseases
Antimicrobial PropertiesEfficacy against bacterial strains
Materials ScienceOrganic ElectronicsEnhanced performance in OLEDs and OPVs
Polymer ChemistryImproved thermal stability
Chemical IntermediateSynthesis of Complex MoleculesFacilitation of nucleophilic substitutions

Mechanism of Action

The mechanism of action of (3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Impact of Halogen Substituents

  • Bromine vs. Chlorine : The replacement of fluorine with chlorine in the 7-position (CAS 1241676-63-0) increases molecular weight by ~16.45 g/mol due to chlorine’s higher atomic mass. Chlorine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to fluorine .
  • Dual Halogenation : The target compound’s dual bromo-fluoro substitution (C5 and C7) likely enhances electron-withdrawing effects, improving binding affinity to biological targets such as fungal enzymes . In contrast, single-halogen analogs (e.g., 7-bromo or 6-fluoro) exhibit reduced potency in antifungal assays .

Stereochemical Effects

  • 3R vs. 3S Configuration : The 3R configuration in the target compound distinguishes it from stereoisomers like (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine (CAS 1228557-01-4). Enantiomers often exhibit divergent pharmacological profiles; for example, the 3S isomer of 5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1259810-93-9) showed 86% enantiomeric excess in a synthetic study, highlighting the importance of chirality in activity .

Positional Isomerism

  • 5-Bromo-7-Fluoro vs. 5-Bromo-4-Fluoro: The positional shift of fluorine from C7 to C4 (CAS 1934470-94-6) alters electronic distribution on the benzofuran ring.

Biological Activity

(3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

The molecular formula of this compound is C8_8H7_7BrFNO, with a molecular weight of approximately 232.05 g/mol. The compound features a benzofuran structure with bromine and fluorine substitutions, which are believed to enhance its biological activity by improving binding affinities to various biological targets .

Anticancer Properties

Research indicates that compounds with benzofuran scaffolds often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit topoisomerase I and exhibit activity against sigma receptors and carbonic anhydrase inhibitors. The presence of halogens like bromine and fluorine is associated with increased potency against cancer cell lines.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameIC50_{50} (µM)Mechanism of Action
This compoundTBDTopoisomerase inhibition
(3S)-5-Bromo-7-chloro-benzofuranTBDSigma receptor modulation
(3R)-5-Bromo-2,3-dihydro-benzofuranTBDCarbonic anhydrase inhibition

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Similar benzofuran derivatives have been reported to possess antibacterial and antifungal activities. For example, a study demonstrated that certain halogenated benzofurans exhibited significant inhibition against various bacterial strains .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity is influenced by the halogen substitutions, which enhance the compound's lipophilicity and facilitate better interaction with hydrophobic pockets of target proteins.

Case Study: Interaction with Topoisomerase I

In a detailed study on topoisomerase I inhibition, it was found that compounds similar to this compound effectively disrupt the enzyme's function, leading to increased apoptosis in cancer cells. This was evidenced by flow cytometry results showing accelerated apoptosis in treated MCF cell lines .

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